molecular formula C30H23BrN2O7S B302001 ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B302001
M. Wt: 635.5 g/mol
InChI Key: COZHAOLADMQRBJ-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 1,3-benzodioxole and 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by condensation reactions, cyclization, and esterification.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:

  • Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-fluoro-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzene ring

Properties

Molecular Formula

C30H23BrN2O7S

Molecular Weight

635.5 g/mol

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H23BrN2O7S/c1-3-38-29(36)24-25(16-7-5-4-6-8-16)32-30-33(26(24)17-9-10-20-21(12-17)40-15-39-20)28(35)23(41-30)13-18-11-19(31)14-22(37-2)27(18)34/h4-14,26,34H,3,15H2,1-2H3/b23-13-

InChI Key

COZHAOLADMQRBJ-QRVIBDJDSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=CC(=C5O)OC)Br)S2)C6=CC=CC=C6

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=C(C(=CC(=C5)Br)OC)O)/S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=C(C(=CC(=C5)Br)OC)O)S2)C6=CC=CC=C6

Origin of Product

United States

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